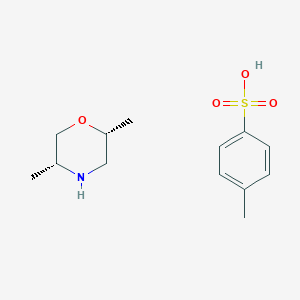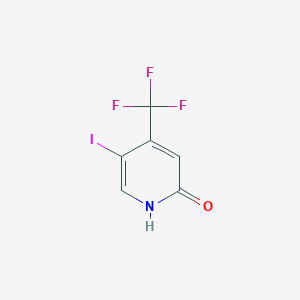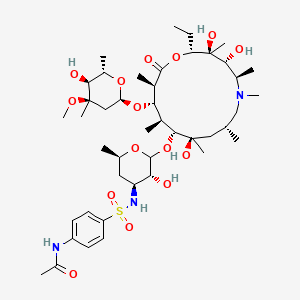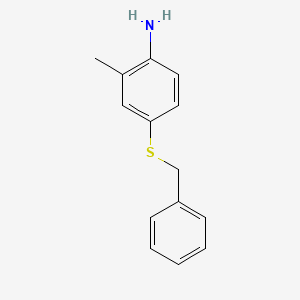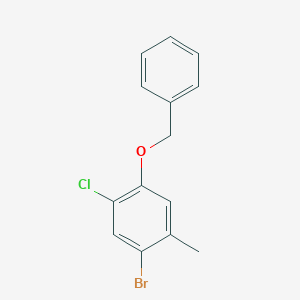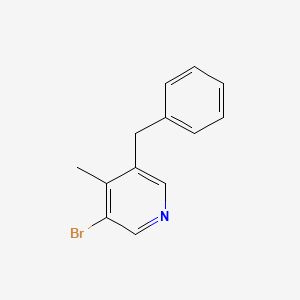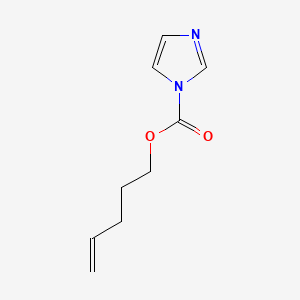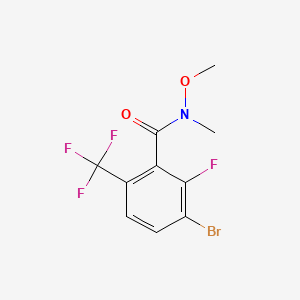
3-Bromo-2-fluoro-N-methoxy-N-methyl-6-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluoro-N-methoxy-N-methyl-6-(trifluoromethyl)benzamide is a complex organic compound with a unique structure that includes bromine, fluorine, methoxy, methyl, and trifluoromethyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-N-methoxy-N-methyl-6-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-N-methoxy-N-methyl-6-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of bromine and fluorine atoms makes this compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy and methyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The benzamide core can be involved in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction reactions can modify the functional groups attached to the benzamide core.
Scientific Research Applications
3-Bromo-2-fluoro-N-methoxy-N-methyl-6-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-N-methoxy-N-methyl-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-2-fluoro-N-methoxy-N-methyl-6-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the methoxy and trifluoromethyl groups, makes this compound particularly versatile and valuable in various research applications.
Properties
Molecular Formula |
C10H8BrF4NO2 |
|---|---|
Molecular Weight |
330.07 g/mol |
IUPAC Name |
3-bromo-2-fluoro-N-methoxy-N-methyl-6-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C10H8BrF4NO2/c1-16(18-2)9(17)7-5(10(13,14)15)3-4-6(11)8(7)12/h3-4H,1-2H3 |
InChI Key |
XUIREVMLAVLROS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1F)Br)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


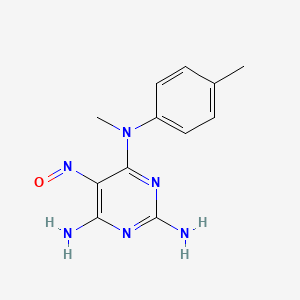
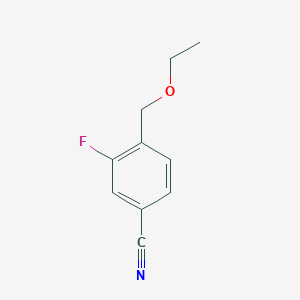
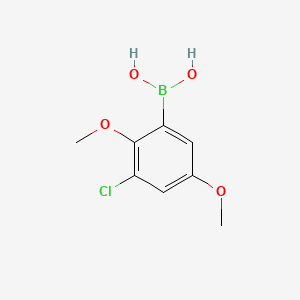
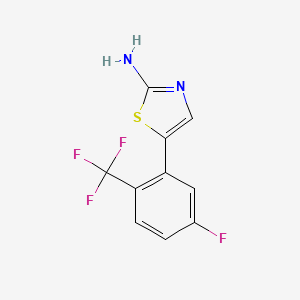
![3,3-Diethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14023445.png)
